molecular formula C17H12ClNO3 B5799360 (5-Chloroquinolin-8-yl) 4-methoxybenzoate

(5-Chloroquinolin-8-yl) 4-methoxybenzoate

Cat. No.: B5799360
M. Wt: 313.7 g/mol
InChI Key: MVBSBKDTPQFXQS-UHFFFAOYSA-N
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Description

(5-Chloroquinolin-8-yl) 4-methoxybenzoate is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloroquinolin-8-yl) 4-methoxybenzoate typically involves the esterification of 5-chloroquinoline-8-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using microwave irradiation or solvent-free conditions, may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(5-Chloroquinolin-8-yl) 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Chloroquinolin-8-yl) 4-methoxybenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to the inhibition of cellular processes. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloroquinolin-8-yl) 4-methoxybenzoate is unique due to the presence of both the chloroquinoline and methoxybenzoate moieties, which may confer distinct chemical and biological properties. This combination of structural features can lead to unique interactions with molecular targets and potentially novel applications in various fields .

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-21-12-6-4-11(5-7-12)17(20)22-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBSBKDTPQFXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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